Regioisomeric C2-Position Steric Accessibility: 3,4,6- vs. 2,3,6-Triphenylbenzofuran
In the 3,4,6-triphenyl isomer, the furan C2 position bears only a hydrogen atom, rendering it sterically unencumbered and available for electrophilic aromatic substitution or palladium-catalyzed direct arylation. In contrast, the 2,3,6-triphenyl isomer (CAS 194784-81-1) carries a phenyl substituent at C2, which creates steric shielding that blocks or substantially retards reactions requiring C2 accessibility [1][2]. This is a structural distinction, not a measured kinetic difference, and is classified as class-level inference.
| Evidence Dimension | Steric accessibility of benzofuran C2 position |
|---|---|
| Target Compound Data | C2 position: hydrogen atom (unsubstituted); sterically accessible |
| Comparator Or Baseline | 2,3,6-Triphenylbenzofuran (CAS 194784-81-1): C2 position occupied by phenyl group; sterically shielded |
| Quantified Difference | Qualitative difference; no quantitative steric parameter (e.g., A-value) available from direct head-to-head measurement |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES notation; no experimental kinetic assay identified in the literature |
Why This Matters
For chemists designing C2-selective functionalization routes (e.g., lithiation, halogenation, or C–H activation), the 3,4,6-isomer is the only triphenylbenzofuran regioisomer that offers an unblocked C2 handle, making it the mandatory choice for such synthetic strategies.
- [1] PubChem. Benzofuran, 3,4,6-triphenyl-. Compound Summary CID 11791874. National Center for Biotechnology Information. Accessed 2026-05-13. View Source
- [2] PubChem. 2,3,6-Triphenyl-1-benzofuran. Compound Summary CID 11791875. National Center for Biotechnology Information. Accessed 2026-05-13. View Source
